2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include ethoxy acetamide, phenyl-substituted pyrimidine, and thiophene derivatives. The key steps in the synthesis may involve:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole ring: This step may involve condensation reactions with hydrazine derivatives.
Functionalization with ethoxy and thiophene groups: These steps typically involve substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-[2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-2-29-13-20(28)23-18-11-16(17-9-6-10-30-17)25-26(18)21-22-15(12-19(27)24-21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,23,28)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSHLIIMGYWNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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